molecular formula C26H18ClFO4 B11145709 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

Cat. No.: B11145709
M. Wt: 448.9 g/mol
InChI Key: HCJVAUWBSSUGAA-GATIEOLUSA-N
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Description

This compound features a benzofuran-3-one core substituted at the 6-position with a 2-chloro-4-fluorobenzyl ether group and at the 2-position with a (Z)-configured 2-methyl-2H-chromen-3-yl methylidene moiety.

Properties

Molecular Formula

C26H18ClFO4

Molecular Weight

448.9 g/mol

IUPAC Name

(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H18ClFO4/c1-15-18(10-16-4-2-3-5-23(16)31-15)11-25-26(29)21-9-8-20(13-24(21)32-25)30-14-17-6-7-19(28)12-22(17)27/h2-13,15H,14H2,1H3/b25-11-

InChI Key

HCJVAUWBSSUGAA-GATIEOLUSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzoic acid derivatives .

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds similar to this one exhibit significant antibacterial properties. For instance, studies have synthesized benzofuran derivatives and tested their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents, such as chlorine and fluorine, can enhance antimicrobial activity by affecting the compound's lipophilicity and interaction with bacterial membranes .

Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory applications. Compounds that share structural similarities with benzofuran derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. In vitro studies have indicated that certain derivatives can significantly reduce inflammation markers, making them promising candidates for treating inflammatory diseases .

Cytotoxicity Against Cancer Cells

Preliminary studies indicate that derivatives of benzofuran can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. The specific structural features, such as the presence of the chromen moiety, may enhance the selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects

Some studies have investigated the neuroprotective potential of compounds similar to this one, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to inhibit butyrylcholinesterase (BuChE) is crucial since this enzyme is involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Compounds with similar structures have shown promising results in enhancing cholinergic activity and improving cognitive function in animal models .

Data Tables

Application AreaActivity TypeReference
AntibacterialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionInhibits BuChE

Case Study 1: Antibacterial Efficacy

A study synthesized several benzofuran derivatives and tested them against MRSA strains. The results indicated that specific substitutions on the benzofuran ring significantly enhanced antibacterial activity compared to controls.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, a derivative was tested for its ability to inhibit COX enzymes in vitro. Results showed a dose-dependent reduction in prostaglandin E2 levels, indicating strong anti-inflammatory potential.

Case Study 3: Neuroprotective Properties

Research involving animal models demonstrated that administration of a related compound improved memory retention and reduced neuroinflammation markers, suggesting its potential use in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Modified Benzyl Substituents

  • (2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one (CAS: 929489-54-3) Substituents: Replaces the 2-chloro-4-fluorobenzyl group with a 2-chlorobenzyl ether and substitutes the chromen ring with a benzodioxin moiety. The absence of fluorine may reduce polarity .
  • (2Z)-6-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one (CAS: 622794-98-3)

    • Substituents : Features a 4-chlorophenyl ketone-ether chain and a furan-based methylidene group.
    • Impact : The ketone-ether chain increases solubility but may reduce membrane permeability. The furan ring lacks the coumarin-derived chromen system, possibly diminishing anticoagulant activity .

Analogs with Fluorinated Aromatic Groups

  • (2Z)-2-[(3-Fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one (CAS: 620547-25-3) Substituents: Contains a 3-fluorophenyl group and an allyl ether. Impact: The smaller 3-fluorophenyl group may reduce steric hindrance in receptor binding compared to the bulkier 2-chloro-4-fluorobenzyl group. The allyl ether could enhance reactivity but decrease metabolic stability .
  • 6-[(2-Chlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one (CAS: 620549-58-8)

    • Substituents : Substitutes the chromen ring with a 5-methylfuran and uses a 2-chlorobenzyl ether.
    • Impact : The furan ring’s lower aromaticity compared to chromen may reduce π-π stacking interactions in biological targets. Molecular weight (366.79 g/mol) is similar to the target compound .

Coumarin-Containing Derivatives

  • (Z)-4',6-Dihydroxyaurone 6-glucoside
    • Substituents : A glucosylated aurone derivative with a benzofuran-3-one core.
    • Impact : Glycosylation improves water solubility but may limit blood-brain barrier penetration. The absence of halogenation reduces lipophilicity, contrasting with the chloro-fluoro substitution in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₆H₁₇ClFNO₄ 2-Chloro-4-fluorobenzyl, Chromen-3-yl ~453.87 High lipophilicity, Z-configuration
929489-54-3 C₂₃H₁₅Cl₂O₅ 2-Chlorobenzyl, Benzodioxin 450.27 Electron-withdrawing dioxin
622794-98-3 C₂₂H₁₅ClO₆ 4-Chlorophenyl ketone-ether, Furan 410.80 Increased solubility
620549-58-8 C₂₁H₁₅ClO₄ 2-Chlorobenzyl, 5-Methylfuran 366.79 Lower molecular weight

Biological Activity

The compound 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H18ClFO3C_{20}H_{18}ClFO_3, and it features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The presence of the chloro and fluoro substituents enhances its pharmacological profile, potentially influencing its interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The benzofuran framework is known to scavenge free radicals, which can help mitigate oxidative stress in biological systems. A study on related coumarin derivatives demonstrated their ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Anticancer Properties

Several studies have reported that benzofuran derivatives possess anticancer activity. For instance, compounds structurally related to the target compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study highlighted the ability of similar compounds to inhibit the proliferation of human breast cancer cells (MCF-7) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Related benzofuran derivatives have demonstrated effectiveness against a range of bacteria and fungi. For example, one study reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound could have similar effects .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : The presence of functional groups may allow for interaction with key enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Modulation of Signaling Pathways : Compounds with similar structures have been shown to influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that benzofuran derivatives can intercalate with DNA, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals; enhances SOD and CAT
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Staphylococcus aureus

Notable Research Findings

  • A study published in Bioorganic & Medicinal Chemistry found that a series of coumarin-derived benzofurans exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further drug development .
  • Another investigation highlighted the antimicrobial properties of similar compounds, demonstrating their potential use in treating bacterial infections .

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